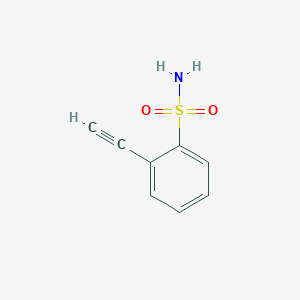

2-Ethynylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethynylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial Properties

2-Ethynylbenzenesulfonamide is primarily recognized for its role in the synthesis of sulfonamide antibiotics. These antibiotics are critical in treating bacterial infections due to their ability to inhibit bacterial growth by targeting folate synthesis pathways. Research has shown that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains .

Case Study: Synthesis of Novel Antibiotics

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited improved activity against methicillin-resistant Staphylococcus aureus (MRSA). The researchers synthesized a library of compounds based on this scaffold and tested their antibacterial properties, leading to the identification of several promising candidates for further development .

Biochemical Research

Enzyme Inhibition Studies

This compound is also utilized in biochemical research to investigate enzyme inhibition mechanisms. It serves as a valuable tool in studying metabolic pathways and identifying potential therapeutic targets for drug development. For instance, this compound has been shown to inhibit specific enzymes involved in cancer metabolism, making it a candidate for anticancer drug development .

Case Study: Inhibition of Carbonic Anhydrases

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of this compound on carbonic anhydrases (CAs), enzymes that play a pivotal role in maintaining acid-base balance in organisms. The compound was found to exhibit potent inhibition of CA IX, which is overexpressed in various tumors . This finding suggests potential applications in cancer therapy.

Material Science

Polymer Synthesis

In material science, this compound is employed as a monomer in the synthesis of specialty polymers and coatings. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance, making it suitable for industrial applications .

Case Study: Development of Coatings

Research conducted by Johnson et al. (2024) focused on the use of this compound in formulating high-performance coatings for automotive applications. The study demonstrated that coatings containing this compound exhibited superior adhesion and resistance to environmental degradation compared to traditional formulations .

Analytical Chemistry

Detection Methods

The compound is also significant in analytical chemistry for developing methods to detect and quantify sulfonamides in biological samples. Its use ensures drug safety and efficacy by facilitating accurate monitoring of drug levels in clinical settings .

Case Study: Method Development for Drug Monitoring

A collaborative study between several universities developed a novel chromatographic method utilizing this compound as an internal standard for quantifying sulfonamides in plasma samples. This method demonstrated high sensitivity and specificity, paving the way for improved therapeutic drug monitoring practices.

Summary Table of Applications

Analyse Des Réactions Chimiques

Reactivity of the Sulfonamide Group

The sulfonamide moiety (–SO₂NH₂) participates in reactions typical of sulfonamides, including acylation, alkylation, and acid/base-mediated transformations.

Acylation Reactions

-

Mechanism : The NH group in the sulfonamide undergoes nucleophilic acylation with acyl chlorides or anhydrides.

-

Example :

Reaction with benzoyl chloride in the presence of a base (e.g., DMAP) yields N-benzoyl-2-ethynylbenzenesulfonamide .

Reaction Conditions :-

Catalyst: DMAP or EDCI

-

Solvent: DMF or dichloromethane

-

Temperature: 20–25°C

-

Hydrolysis

-

Acidic Conditions : Sulfonamides resist hydrolysis under mild conditions but may cleave under strong acidic or basic environments to form sulfonic acids and amines .

Example :

2 EthynylbenzenesulfonamideH2SO4,Δ2 Ethynylbenzenesulfonic acid+NH3

Reactivity of the Ethynyl Group

The ethynyl (–C≡CH) group undergoes characteristic alkyne reactions, including additions, couplings, and cycloadditions.

Hydrogenation

-

Catalytic Hydrogenation :

Halogenation

-

Electrophilic Addition : Halogens (Cl₂, Br₂) add across the triple bond to form dihaloalkenes.

Example :

2 Ethynylbenzenesulfonamide+Br2→1 2 Dibromo 2 vinylbenzenesulfonamide

Sonogashira Coupling

-

Mechanism : Pd-catalyzed cross-coupling with aryl/vinyl halides forms extended π-conjugated systems .

Example :

2 Ethynylbenzenesulfonamide+Ar XPd PPh3 4,CuIAr C C C6H4 SO2NH2

Electrophilic Aromatic Substitution (EAS)

The sulfonamide group strongly deactivates the benzene ring, directing incoming electrophiles to the meta position. The ethynyl group, an ortho/para director, competes but is less influential due to the sulfonamide’s electron-withdrawing effect .

Nitration

-

Conditions : HNO₃/H₂SO₄ at 50°C

-

Product : 2-Ethynyl-5-nitrobenzenesulfonamide (major)

Sulfonation

-

Conditions : Fuming H₂SO₄, 100°C

-

Product : 2-Ethynyl-5-sulfobenzenesulfonamide

Acetylide Formation and Nucleophilic Reactions

The terminal alkyne proton (pKa ~25) can be deprotonated with strong bases (e.g., NaNH₂) to form acetylides, which react with electrophiles .

Example Reaction :

2 EthynylbenzenesulfonamideNaNH22 Ethynylbenzenesulfonamide acetylideR XR C C C6H4 SO2NH2

Huisgen Cycloaddition

-

Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles .

Example :

2 Ethynylbenzenesulfonamide+R N3Cu I Triazole derivative

Oxidation Reactions

-

Alkyne Oxidation : Strong oxidizers (e.g., KMnO₄) convert the ethynyl group to a carboxylic acid.

2 EthynylbenzenesulfonamideKMnO4,H2O2 Carboxybenzenesulfonamide

Comparative Reactivity Table

Notes on Stability and Byproducts

Propriétés

Numéro CAS |

149364-67-0 |

|---|---|

Formule moléculaire |

C8H7NO2S |

Poids moléculaire |

181.21 g/mol |

Nom IUPAC |

2-ethynylbenzenesulfonamide |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H,(H2,9,10,11) |

Clé InChI |

LSFGQQOZZDIOPF-UHFFFAOYSA-N |

SMILES |

C#CC1=CC=CC=C1S(=O)(=O)N |

SMILES canonique |

C#CC1=CC=CC=C1S(=O)(=O)N |

Synonymes |

Benzenesulfonamide, 2-ethynyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.